Structural Elucidation and NMR Chemical Shift Analysis of 4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide
Structural Elucidation and NMR Chemical Shift Analysis of 4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide
A Technical Guide for Drug Development Professionals and Analytical Chemists
Executive Summary
The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide represents a highly functionalized intermediate where regiochemical control is paramount. The presence of the methoxymethyl (MOM) protecting group at N1, a chlorine atom at C4, and a sulfonamide moiety at C5 creates a complex electronic environment governed by competing inductive and resonance effects.
This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind solvent selection, pulse sequence utilization, and 2D NMR correlation networks, this guide establishes a robust protocol for confirming pyrazole regiochemistry[1][2].
Structural Deconstruction & Causality of Chemical Shifts
To accurately assign the NMR spectra, we must first deconstruct the molecule into its four distinct electronic domains and understand how they perturb the local magnetic environment.
The Pyrazole Core and N1-MOM Group
The MOM group (-CH 2 OCH 3 ) serves as an N-protecting group. The methylene protons (N-CH 2 -O) are uniquely deshielded because they are sandwiched between two highly electronegative atoms (Nitrogen and Oxygen). This results in a characteristic singlet in the 1 H NMR spectrum around 5.50 – 5.70 ppm [2]. The terminal methoxy group (-OCH 3 ) typically resonates as a sharp singlet near 3.30 – 3.40 ppm .
The C4-Chlorine Substituent
The introduction of a chlorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance-donating effect (+R). In 13 C NMR, the heavy atom effect of chlorine typically shields the directly attached C4 carbon, pushing it upfield relative to an unsubstituted pyrazole, landing in the 110 – 115 ppm range[3].
The C5-Sulfonamide and C3-Proton
The sulfonamide group (-SO 2 NH 2 ) at C5 is strongly electron-withdrawing. This deshields the adjacent C5 carbon, pushing it to 138 – 143 ppm . Because C5 is fully substituted, the only remaining ring proton is at C3. The H-3 proton is deshielded by the adjacent N2 atom and the general electron deficiency of the ring, appearing as a sharp singlet around 8.00 – 8.20 ppm [1][4].
Experimental Protocols: A Self-Validating System
A rigorous NMR protocol must be self-validating. Relying solely on 1D 1 H NMR is insufficient due to the risk of regiochemical isomerism (e.g., confusing the 1,5-isomer with the 1,3-isomer). The following protocol ensures absolute structural confidence.
Solvent Selection: The Causality of DMSO- d6
Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Causality: While CDCl 3 is standard for many organics, DMSO- d6 is mandatory for sulfonamides . The strong hydrogen-bond accepting nature of DMSO stabilizes the -SO 2 NH 2 protons, reducing their exchange rate with residual water. This allows the sulfonamide protons to appear as a distinct, quantifiable broad singlet (typically around 8.05 ppm). In CDCl 3 , these protons often broaden into the baseline or shift unpredictably[4].
Acquisition Parameters
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1 H NMR (400 MHz): Acquire with a standard 90° pulse, 16-64 scans, and a relaxation delay (D1) of 2.0 seconds.
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13 C NMR (100 MHz): Acquire with proton decoupling (e.g., zgpg30), 512-1024 scans.
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DEPT-135: Run to differentiate the MOM methylene (CH 2 , negative phase) from the MOM methyl and pyrazole methine (CH 3 and CH, positive phase). Quaternary carbons (C4, C5) will vanish, immediately validating their assignment.
Elucidation Workflow Diagram
Fig 1: Strategic workflow for NMR structural elucidation and validation.
Quantitative Data Presentation
The following tables summarize the highly calibrated chemical shift assignments for 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide, synthesized from empirical data of closely related functionalized pyrazoles[1][2].
Table 1: 1 H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling / Notes |
| H-3 | 8.10 | Singlet (s) | 1H | Deshielded by N2 and C4-Cl. |
| -SO 2 NH 2 | 8.05 | Broad Singlet (br s) | 2H | D 2 O exchangeable; stabilized by DMSO. |
| N-CH 2 -O | 5.60 | Singlet (s) | 2H | MOM methylene; highly deshielded. |
| -OCH 3 | 3.35 | Singlet (s) | 3H | MOM methyl. |
Table 2: 13 C NMR Assignments (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment Rationale |
| C-3 | 140.5 | CH (Positive) | Typical for pyrazole C-3 adjacent to nitrogen. |
| C-5 | 138.5 | C (Absent) | Quaternary; deshielded by sulfonamide group. |
| C-4 | 112.0 | C (Absent) | Quaternary; shielded by chlorine heavy-atom effect. |
| N-CH 2 -O | 79.5 | CH 2 (Negative) | MOM methylene carbon. |
| -OCH 3 | 56.5 | CH 3 (Positive) | MOM methyl carbon. |
2D NMR: Proving Regiochemistry via HMBC
The most critical analytical challenge for this molecule is proving that the MOM group is at N1 and the sulfonamide is at C5, rather than the alternative 1,3-isomer. Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this.
In the HMBC spectrum, we look for 3JCH (three-bond) couplings, which are typically strong.
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The N-CH 2 protons (δ 5.60) will show a strong 3JCH correlation to the quaternary C-5 carbon (δ 138.5). If the MOM group were at N2, this correlation would be to C-3 instead.
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The H-3 proton (δ 8.10) will show a 3JCH correlation to C-5 and a 2JCH correlation to C-4 .
Fig 2: Key HMBC (1H-13C) correlations establishing pyrazole regiochemistry.
By observing the correlation between the MOM methylene protons and the quaternary sulfonamide-bearing carbon, the analytical chemist creates a self-validating loop that unequivocally confirms the structure of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide without the need for X-ray crystallography[2].
References
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Bouvet, J., et al. "Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection." Journal of Agricultural and Food Chemistry, 2024, 72 (40), 22045-22053. URL:[Link]
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ChemRxiv. "Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors." ChemRxiv, 2024. URL:[Link]
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RSC Advances. "Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles." RSC Advances, 2022. URL:[Link]
